N-{[4-(aminomethyl)-2-fluorophenyl]methyl}quinoxaline-6-carboxamide hydrochloride
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Overview
Description
Quinoxaline is a nitrogen-containing heterocyclic compound having many pharmaceutical and industrial purposes . It can be synthesized by adopting green chemistry principles . The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market .
Synthesis Analysis
Quinoxaline derivatives can be synthesized via many different methods of synthetic strategies . For instance, the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds can give the product as quinoxaline .Molecular Structure Analysis
A quinoxaline, also called a benzopyrazine, in organic chemistry, is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring .Chemical Reactions Analysis
Quinoxalines can undergo various chemical reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, substitutions reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific quinoxaline derivative would depend on its exact structure. For example, quinoxaline itself is a colorless oil that melts just above room temperature .Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research and development of quinoxaline derivatives could involve the synthesis of new derivatives with improved pharmacological properties, the development of more efficient and environmentally friendly synthesis methods, and further studies on their mechanisms of action .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-{[4-(aminomethyl)-2-fluorophenyl]methyl}quinoxaline-6-carboxamide hydrochloride involves the reaction of 2-fluoro-4-(chloromethyl)benzylamine with 6-carboxyquinoxaline to form N-{[4-(chloromethyl)-2-fluorophenyl]methyl}quinoxaline-6-carboxamide, which is then reacted with ammonia to form the final product.", "Starting Materials": [ "2-fluoro-4-(chloromethyl)benzylamine", "6-carboxyquinoxaline", "ammonia", "hydrochloric acid", "diethyl ether", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 2-fluoro-4-(chloromethyl)benzylamine (1.0 equiv) and 6-carboxyquinoxaline (1.2 equiv) in dry diethyl ether and add a catalytic amount of sodium hydroxide. Stir the mixture at room temperature for 24 hours.", "Step 2: Filter the mixture to remove any solids and evaporate the solvent under reduced pressure to obtain N-{[4-(chloromethyl)-2-fluorophenyl]methyl}quinoxaline-6-carboxamide as a yellow solid.", "Step 3: Dissolve N-{[4-(chloromethyl)-2-fluorophenyl]methyl}quinoxaline-6-carboxamide (1.0 equiv) in dry diethyl ether and add a solution of ammonia in water (10 equiv). Stir the mixture at room temperature for 24 hours.", "Step 4: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3 and filter the resulting solid. Wash the solid with water and dry under reduced pressure to obtain N-{[4-(aminomethyl)-2-fluorophenyl]methyl}quinoxaline-6-carboxamide hydrochloride as a white solid." ] } | |
2418680-65-4 | |
Molecular Formula |
C17H16ClFN4O |
Molecular Weight |
346.8 |
Purity |
80 |
Origin of Product |
United States |
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